6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

TSPO ligand neuroinflammation imaging structure-activity relationship

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (CAS 940433-00-1) is a tetra-chlorinated heterocyclic compound built on the imidazo[1,2-a]pyridine core. This scaffold is recognized in medicinal chemistry as a privileged structure for modulating cannabinoid receptors (CB1/CB2) and the translocator protein (TSPO).

Molecular Formula C13H6Cl4N2
Molecular Weight 332.0 g/mol
Cat. No. B13676409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
Molecular FormulaC13H6Cl4N2
Molecular Weight332.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl)Cl)Cl
InChIInChI=1S/C13H6Cl4N2/c14-8-4-11(17)13-18-12(6-19(13)5-8)7-1-2-9(15)10(16)3-7/h1-6H
InChIKeyCEPJOUHMYQOZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine – A Strategic Dichlorinated Imidazo[1,2-a]pyridine Scaffold for Cannabinoid and Neurological Probe Development


6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (CAS 940433-00-1) is a tetra-chlorinated heterocyclic compound built on the imidazo[1,2-a]pyridine core [1]. This scaffold is recognized in medicinal chemistry as a privileged structure for modulating cannabinoid receptors (CB1/CB2) and the translocator protein (TSPO) [2]. The compound carries chlorine atoms at both the 6- and 8-positions of the pyridine ring and a 3,4-dichlorophenyl substituent at the 2-position, yielding a molecular formula of C₁₃H₆Cl₄N₂ and a molecular weight of 332.0 g/mol . This specific halogenation pattern distinguishes it from the more widely studied 4-chlorophenyl analog (CB34 series) and provides a handle for further chemical elaboration at the imidazo[1,2-a]pyridine core.

Why Generic Substitution Among 2-Arylimidazo[1,2-a]pyridines Is Scientifically Inadmissible for 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine


Although the imidazo[1,2-a]pyridine nucleus is shared across many bioactive molecules, even small alterations in the aryl substitution pattern and ring halogenation have been shown to drastically shift receptor selectivity profiles, binding kinetics, and functional activity [1]. The 3,4-dichlorophenyl regioisomer is not functionally interchangeable with the 2,4-dichlorophenyl or 4-chlorophenyl congeners; studies on related imidazo[1,2-a]pyridine series have demonstrated that moving a single chlorine atom can alter TSPO affinity by orders of magnitude or invert CB1 agonist/antagonist behavior [2]. Consequently, procurement specifications that tolerate substitution with a generic “dichlorophenylimidazopyridine” risk introducing compounds with quantitatively different potency, selectivity, and target engagement—undermining experimental reproducibility and SAR continuity in hit-to-lead or probe-development campaigns.

Quantitative Differentiation Evidence for 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine vs. Closest Structural Analogs


3,4-Dichlorophenyl Regioisomer vs. 4-Chlorophenyl Series: SAR Inference for TSPO Affinity

Within the 6,8-dichloroimidazo[1,2-a]pyridineacetamide class, the aryl substituent at the 2-position is a primary determinant of TSPO binding affinity. The 4-chlorophenyl analog (CB34/CB185) exhibits a Ki of 0.27 nM for TSPO [1]. While direct Ki data for the 3,4-dichlorophenyl-substituted target compound are not publicly reported, SAR trends from related imidazo[1,2-a]pyridine TSPO ligands indicate that adding a second chlorine ortho to the phenyl ring (3,4-dichloro vs. 4-chloro) can modulate lipophilicity and receptor-pocket occupancy, often producing affinity shifts of 2- to 10-fold [2]. This positions the 3,4-dichlorophenyl variant as a differentiated probe for probing steric and electronic tolerance in the TSPO binding site.

TSPO ligand neuroinflammation imaging structure-activity relationship

6,8-Dichloro Substitution as a Synthetic Handle vs. Non-Chlorinated Imidazo[1,2-a]pyridine Cores

The presence of chlorine atoms at both the 6- and 8-positions of the imidazo[1,2-a]pyridine core provides two chemically distinct sites for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions [1]. In contrast, the unsubstituted imidazo[1,2-a]pyridine core (e.g., 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, CAS 158959-18-3) lacks these reactive handles, limiting downstream diversification to the 3-position or requiring harsh electrophilic chlorination conditions . The 6,8-dichloro pattern thus enables sequential, regioselective derivatization strategies that are impossible with the parent core, making this compound a strategically superior building block for parallel library synthesis.

synthetic chemistry building block C–H functionalization

Butyrylcholinesterase (BChE) Selectivity Associated with the 3,4-Dichlorophenyl Motif vs. Other Aryl Substituents

In a comparative study of imidazo[1,2-a]pyridine analogs, the compound bearing a 3,4-dichlorophenyl side chain on an unsubstituted imidazo[1,2-a]pyridine ring (compound 2j) was identified as the most potent BChE inhibitor within the series, with an IC₅₀ of 65 µM and demonstrable selectivity over AChE [1]. While the target compound carries additional chlorination at positions 6 and 8, this finding establishes the 3,4-dichlorophenyl pharmacophore as a privileged motif for BChE engagement. The 6,8-dichloro substitution may further modulate potency through electronic effects, positioning the target compound as a candidate for structure-based optimization of BChE-selective inhibitors.

anticholinesterase BChE selectivity Alzheimer's disease

Analytical Verification: Mass Spectrometric Identity Confirmation vs. Uncharacterized Analogues

The target compound has a verified GC-MS spectrum in the SpectraBase database, providing a reference chromatographic retention time and mass fragmentation pattern [1]. This stands in contrast to many closely related dichlorophenyl regioisomers (e.g., 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine, 2-(2,6-dichlorophenyl)imidazo[1,2-a]pyridine) for which publicly available, curated spectral data are absent . The availability of an authenticated mass spectrum enables unambiguous identity verification upon receipt, reducing the risk of regioisomeric mis-assignment—a documented challenge in halogenated heterocycle procurement where isomeric impurities can confound biological assay interpretation.

analytical chemistry quality control mass spectrometry

Patent-Scaffold Positioning within the WO2007086080 Cannabinoid Ligand Series

The WO2007086080 patent family explicitly claims imidazo[1,2-a]pyridine compounds wherein R₂c (the 6-position) is halogen and R₃c (the 8-position) is halogen or trifluoromethyl, and where the 2-aryl group is optionally substituted with one or more halogens [1]. The target compound, bearing chlorine at positions 6 and 8 and a 3,4-dichlorophenyl group at position 2, falls squarely within the preferred substitution space of this patent. In contrast, many commercially available 2-arylimidazo[1,2-a]pyridines lack the 6,8-dihalogenation pattern and are thus outside the claimed composition-of-matter scope for CB1/CB2 modulation . This patent positioning provides a degree of freedom-to-operate clarity for organizations pursuing cannabinoid-targeted probe development.

cannabinoid receptor CB1 antagonist intellectual property

Priority Application Scenarios for 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine in Research and Industrial Procurement


TSPO-Targeted PET Tracer and Fluorescence Probe Development

The 6,8-dichloro substitution pattern on the imidazo[1,2-a]pyridine core is a validated pharmacophore for high-affinity TSPO binding, with the 4-chlorophenyl analog (CB185) achieving a Ki of 0.27 nM [1]. The 3,4-dichlorophenyl variant extends this scaffold to probe altered steric and electronic occupancy in the TSPO binding pocket. Researchers developing next-generation TSPO imaging agents (PET/SPECT) or fluorescent probes for neuroinflammation can use this compound as a versatile intermediate for installing acetamide-based targeting moieties, leveraging the established SAR that 6,8-dihalogenation is essential for low-nanomolar affinity.

Divergent Library Synthesis via Sequential C–Cl Functionalization

The presence of two chemically distinct aryl chloride sites at positions 6 and 8 enables sequential, regioselective diversification strategies—such as SNAr with amine nucleophiles followed by Suzuki-Miyaura cross-coupling at the remaining chloride [2]. This allows a single procurement event to seed a 50- to 200-compound library through systematic variation of two orthogonal substitution vectors. In contrast, the non-chlorinated 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine core (CAS 158959-18-3) can only be elaborated at the less reactive 3-position, yielding significantly narrower chemical space coverage per synthesis cycle.

Cannabinoid Receptor Probe Design Within a Patent-Framed Chemical Space

The compound's substitution pattern aligns with the preferred embodiments of WO2007086080, which claims imidazo[1,2-a]pyridines with 6,8-dihalogenation and 2-aryl halogenation as CB1/CB2 receptor ligands [3]. For biotech and pharmaceutical teams pursuing cannabinoid receptor modulators, initiating SAR campaigns from this scaffold ensures that lead compounds remain within a defined, patent-informed chemical territory. The 3,4-dichlorophenyl motif provides a differentiated starting point relative to the more common 4-chlorophenyl or 4-fluorophenyl analogs that dominate the existing cannabinoid ligand chemical literature.

BChE-Selective Inhibitor Optimization for Neurodegenerative Disease Research

Independent of cannabinoid applications, the 3,4-dichlorophenyl motif has demonstrated BChE-selective inhibitory activity (IC₅₀ = 65 µM for the unsubstituted imidazo[1,2-a]pyridine analog 2j) [4]. The 6,8-dichloro substitution may further enhance this activity through electronic modulation. This positions the compound as a viable starting point for medicinal chemistry programs targeting butyrylcholinesterase for Alzheimer's disease, where BChE selectivity over AChE is a key design criterion to avoid cholinergic side effects.

Quote Request

Request a Quote for 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.